HM03 trihydrochloride

HSPA5 selectivity HSP70 family profiling Target engagement

Pan-HSP70 inhibitors confound UPR studies by disrupting multiple chaperones simultaneously. HM03 trihydrochloride addresses this with differential selectivity for HSPA5 and HSPA9 over other HSP70 family members, enabling pathway-specific interrogation in colorectal cancer models. • Preferential HSPA5/HSPA9 binding avoids pan-chaperone inhibition seen with VER-155008 • >50% inhibition at 25 μM in HCT116 cells; 18% survival at this concentration • Trihydrochloride salt (MW 572.35): solubility ≥6.25 mg/mL in standard in vivo vehicles (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) • Ready-to-use formulation supports seamless transition from in vitro dose-response to in vivo xenograft studies.

Molecular Formula C26H30Cl4N4O2
Molecular Weight 572.3 g/mol
Cat. No. B1497040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHM03 trihydrochloride
Molecular FormulaC26H30Cl4N4O2
Molecular Weight572.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O.Cl.Cl.Cl
InChIInChI=1S/C26H27ClN4O2.3ClH/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26;;;/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29);3*1H
InChIKeyLFCZLRJCUOEWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HM03 trihydrochloride: HSPA5-Selective Inhibitor


HM03 trihydrochloride (CAS 1082532-95-3) is a small-molecule inhibitor of Heat Shock 70 kDa Protein 5 (HSPA5), also known as BiP or Grp78, the master regulator of the unfolded protein response (UPR) [1]. It was identified through structure-based in silico screening as a selective HSPA5 binder with anticancer activity in cellular viability and tumor inhibition assays [1]. The trihydrochloride salt form (molecular weight 572.35 g/mol) provides enhanced aqueous solubility relative to the free base, enabling in vitro and in vivo experimental applications .

HM03 trihydrochloride: Unique Selectivity


HSP70 family inhibitors exhibit divergent target selectivity profiles and mechanisms of action that preclude interchangeable use. The pan-HSP70 inhibitor VER-155008 inhibits HSPA5/GRP78 with an IC50 of 2.6 μM but also potently inhibits HSP70 (IC50 0.5 μM) and HSC70 (IC50 2.6 μM) , resulting in broad chaperone disruption. Conversely, HA15 specifically inhibits HSPA5 ATPase activity but operates through a distinct chemical scaffold and binding modality [1]. HM03 trihydrochloride occupies a unique pharmacological niche: it demonstrates preferential binding to HSPA5 and HSPA9 over other HSP70 family members, with a binding mode comparable to the tetra-peptide YZLP derived from a DnaK peptide inhibitor [2]. This differentiated selectivity fingerprint means that substituting HM03 with VER-155008, HA15, or JG-98 will produce distinct cellular response profiles, making compound-specific validation essential for reproducible experimental outcomes.

HM03 trihydrochloride Evidence Guide


HSPA5/HSPA9 Selectivity Profile

HM03 trihydrochloride exhibits preferential binding to HSPA5 and HSPA9 relative to other HSP70 family proteins [1]. In contrast, VER-155008 is a pan-HSP70 family inhibitor that shows potent inhibition across HSP70 (IC50 0.5 μM), HSC70 (IC50 2.6 μM), and GRP78/HSPA5 (IC50 2.6 μM) with >100-fold selectivity over HSP90 . The differential selectivity profiles indicate that HM03 provides a more targeted approach to HSPA5/9 modulation, whereas VER-155008 engages multiple HSP70 chaperones simultaneously.

HSPA5 selectivity HSP70 family profiling Target engagement

HCT116 Cell Viability Inhibition

In HCT116 colorectal cancer cells, HM03 trihydrochloride (0.1–50 μM, 72-hour incubation) achieved >50% inhibition at 25 μM concentration, with an 18% cell survival rate observed at this concentration [1]. As a cross-study reference, the pan-HSP70 inhibitor VER-155008 exhibits a GI50 of approximately 5 μM in HCT116 cells under similar assay conditions , while HA15 (another HSPA5 inhibitor) demonstrates IC50 values ranging from 0.5–5 μM across melanoma cell lines, though not directly reported in HCT116 cells [2]. Note that direct head-to-head comparisons in identical assay conditions are not available in the published literature; these values represent cross-study benchmarks for experimental planning.

Colorectal cancer HCT116 viability Cell proliferation assay

Peptide-Mimetic Binding Mode

HM03 was identified through cascade in silico screening based on the binding modes of tetrapeptides derived from peptide substrates and inhibitors of E. coli HSP70 (DnaK). The compound exhibits a binding mode comparable to the tetra-peptide YZLP that was derived from a DnaK peptide inhibitor [1]. This peptide-mimetic binding characteristic distinguishes HM03 from other HSPA5 inhibitors such as HA15 (thiazole benzenesulfonamide scaffold) and VER-155008 (adenosine-derived ATP-competitive inhibitor), which engage HSPA5 through distinct chemical scaffolds and binding interactions [2].

HSPA5 binding mode DnaK peptide mimicry Structure-based design

Salt Form Solubility Advantage

HM03 trihydrochloride (CAS 1082532-95-3, MW 572.35) is the hydrochloride salt form of HM03 free base (CAS 500565-15-1, MW 462.97) . The trihydrochloride salt provides enhanced aqueous solubility compared to the free base, enabling dissolution in DMSO at ≥125 mg/mL (free base equivalent ~270 mM) and compatibility with standard in vivo formulation vehicles (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) achieving ≥6.25 mg/mL solubility . This represents a practical procurement advantage for researchers conducting in vivo studies, as the salt form eliminates the need for customized solubilization protocols often required for poorly soluble free base compounds.

Aqueous solubility In vivo formulation Salt form optimization

HM03 trihydrochloride Applications


HSPA5/HSPA9 Pathway in Colorectal Cancer

For researchers investigating HSPA5-mediated UPR signaling in colorectal cancer, HM03 trihydrochloride provides a validated tool with established activity in HCT116 cells (>50% inhibition at 25 μM, 18% survival at this concentration) [1]. Its preferential binding to HSPA5 and HSPA9 over other HSP70 family members enables pathway-specific interrogation without the confounding pan-chaperone inhibition observed with VER-155008 . The trihydrochloride salt form supports both in vitro dose-response studies and in vivo xenograft experiments using standard formulation protocols.

Substrate-Binding Channel Studies

HM03's unique binding mode—comparable to the tetra-peptide YZLP derived from a DnaK peptide inhibitor—makes it a specialized probe for investigating HSPA5 substrate-binding channel interactions [2]. This peptide-mimetic characteristic distinguishes it from ATP-competitive inhibitors like VER-155008 and ATPase inhibitors like HA15, enabling researchers to dissect distinct HSPA5 functional domains and their contributions to chaperone activity and client protein processing.

In Vivo HSPA5 Pharmacology

The trihydrochloride salt formulation (MW 572.35) of HM03 addresses a critical experimental bottleneck: solubility-limited in vivo dosing. With demonstrated solubility ≥6.25 mg/mL in standard in vivo vehicles (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline), HM03 trihydrochloride enables reproducible pharmacokinetic and efficacy studies without requiring custom solubilization strategies . Researchers transitioning from in vitro validation to animal models benefit from this ready-to-use formulation compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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